molecular formula C7H13ClN2O B13044591 cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl

cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl

Cat. No.: B13044591
M. Wt: 176.64 g/mol
InChI Key: BUEGVZUSODVEOU-IBTYICNHSA-N
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Description

Structure and Properties: cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one HCl is a bicyclic compound featuring a fused pyrrolidine and pyridine ring system in the cis configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Synthetic Relevance:
While direct synthesis data for this compound are absent in the provided evidence, analogous pyrrolopyridine derivatives are synthesized via cyclization or substitution reactions. For example, 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives are obtained in high yields (71–95%) through tailored synthetic routes, suggesting efficient methodologies for related scaffolds .

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

(3aR,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-4-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c10-7-6-4-8-3-5(6)1-2-9-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6+;/m1./s1

InChI Key

BUEGVZUSODVEOU-IBTYICNHSA-N

Isomeric SMILES

C1CNC(=O)[C@@H]2[C@H]1CNC2.Cl

Canonical SMILES

C1CNC(=O)C2C1CNC2.Cl

Origin of Product

United States

Preparation Methods

Hydrogenation of Pyrrolopyridinone Precursors

A key method to prepare cis-hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hydrochloride involves catalytic hydrogenation of partially saturated pyrrolopyridinone precursors. For example, 1,2-dihydropyrrolo[3,4-C]pyridin-3-one is subjected to hydrogenation using platinum oxide (PtO2) or palladium on carbon (Pd/C) catalysts under mild pressure and temperature conditions. Acetic acid is often used as a solvent to facilitate the reaction.

  • Typical conditions : 40 psi hydrogen pressure, 4 hours reaction time, PtO2 catalyst, acetic acid solvent.
  • Outcome : The hydrogenation saturates the bicyclic ring system, yielding the octahydro derivative.
  • Yield : Approximately 73% isolated yield after workup and purification.
  • Post-treatment : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in 1,4-dioxane at low temperature (0°C), followed by solvent evaporation and ether precipitation to afford the hydrochloride salt as a pale yellow solid.

This method is well-documented and provides a reliable route to the cis-fused bicyclic hydrochloride salt with high purity suitable for further pharmaceutical applications.

Salt Formation and Purification

The hydrochloride salt formation step is critical to obtain a stable, crystalline form of the compound. The free base obtained after hydrogenation is treated with HCl in solvents such as 1,4-dioxane, acetone, or alcohols (methanol, ethanol, isopropanol). The choice of solvent affects the crystallinity and purity of the final product.

  • Preferred solvents : 1,4-dioxane for initial salt formation; acetone and isopropanol for recrystallization.
  • Recrystallization : The hydrochloride salt is recrystallized to improve purity and remove residual impurities.
  • Pharmaceutical purity : This step ensures the compound meets regulatory standards for genotoxic impurities and other contaminants.

Summary Table of Key Preparation Steps

Step Conditions / Reagents Yield (%) Notes
Hydrogenation of dihydropyrrolopyridinone PtO2 catalyst, acetic acid, 40 psi H2, 4 h ~73 Produces octahydro derivative
Salt formation (hydrochloride) HCl in 1,4-dioxane, 0°C, solvent evaporation Quantitative Produces stable crystalline hydrochloride salt
Recrystallization Acetone or isopropanol - Improves purity, removes impurities
Multi-step synthesis (related derivatives) O-alkylation, coupling, hydrolysis 46.6 Industrial process for related compounds

Research Findings and Analytical Data

  • Stereochemistry : The cis-fusion of the bicyclic system is confirmed by chiral chromatography and X-ray crystallography, showing the piperidine ring in a distorted chair conformation fused cis to the envelope-shaped pyrrole ring.
  • Spectroscopic data : ^1H NMR shows characteristic multiplets for the bicyclic protons, with broad singlets for NH protons in DMSO-d6. LC-MS confirms molecular ion peaks consistent with the hydrochloride salt (m/z 141.2 [M+H]^+).
  • Purity and yield : The hydrogenation and salt formation steps yield the compound with >70% isolated yield and pharmaceutical-grade purity after recrystallization.
  • Industrial relevance : Processes have been optimized to minimize genotoxic impurities, using polar solvents and controlled reaction conditions, making the compound suitable for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide variety of functionalized derivatives.

Scientific Research Applications

cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

Key Observations :

  • Saturation vs.
  • Substituent Effects : Chloro (10b) and methoxy (10c) groups alter electronic properties and synthetic yields, suggesting substituent position impacts reactivity .
  • Salt Forms : The HCl salt improves aqueous solubility relative to neutral analogs like Gaboxadol, which may limit bioavailability without salt formation .

Pharmacological Implications

The cis configuration of the target compound may influence stereoselective binding to similar targets .

Piperazinyl Derivatives :
Compounds like 12-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione () demonstrate that piperazinyl groups enhance lipophilicity and CNS penetration. The absence of such groups in the target compound suggests a different pharmacokinetic profile .

Impurity Profiling and Quality Control

Table 2: Impurities in Related Compounds

Impurity Name (EP) Structure CAS Number Relevance to Target Compound Reference
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Furopyridine 5196-20-3 Possible byproduct during cyclization
5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol HCl Pyridin-ol derivative 148-51-6 Highlights need for rigorous purification

Quality Considerations : Impurities in pyridoxine hydrochloride () underscore the importance of controlling byproducts during pyrrolopyridine synthesis. The target compound’s synthesis may require similar vigilance to avoid structurally related impurities .

Biological Activity

cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one HCl is a complex organic compound belonging to the pyrrolopyridine class. This compound has garnered attention due to its potential biological activities, including analgesic and sedative effects. Research into its biological properties is crucial for understanding its therapeutic applications.

  • Molecular Formula : C₇H₁₃ClN₂O
  • Molecular Weight : 160.65 g/mol
  • CAS Number : 2177267-66-0

The biological activity of this compound is hypothesized to involve interactions with various molecular targets in the body, including receptors and enzymes. The structural features, particularly the nitrogen atoms in the pyrrolopyridine ring, may facilitate binding to these targets, enhancing its pharmacological effects.

Analgesic and Sedative Effects

Research indicates that derivatives of pyrrolopyridine compounds exhibit significant analgesic and sedative properties. For instance, studies have shown that certain derivatives are more effective than traditional analgesics like aspirin and morphine in pain models such as the "writhing test" and "hot plate test" .

In a comparative study, several compounds were tested for their analgesic activity:

CompoundDose (mg/kg)Prolonged Time (%)Time of Reaction to Pain Stimulus (s) ± SEM
Control0-9.57 ± 1.8
Compound A20027.4812.2 ± 1.4
Compound B300105.140.0 ± 4.4
Compound C400105.140.0 ± 8.5

These results suggest that modifications in the chemical structure can lead to enhanced analgesic properties, making this compound a candidate for further development as an analgesic agent.

Neuropharmacological Studies

In neuropharmacological assessments, compounds derived from this class have shown the ability to inhibit locomotor activity in mice significantly, indicating potential sedative effects . The sedative properties were assessed through various behavioral tests that measure spontaneous locomotor activity and response to anesthetics.

Case Studies

A notable study explored the synthesis and pharmacological evaluation of new derivatives of pyrrolopyridine compounds, which included this compound. The study found that certain derivatives exhibited potent analgesic effects comparable to morphine but with reduced side effects . This highlights the potential for developing safer analgesics based on this chemical framework.

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